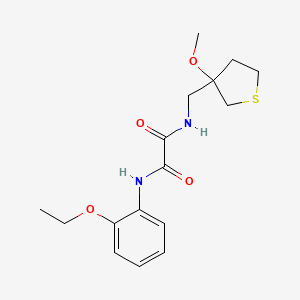

N1-(2-ethoxyphenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-ethoxyphenyl)-N-[(3-methoxythiolan-3-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c1-3-22-13-7-5-4-6-12(13)18-15(20)14(19)17-10-16(21-2)8-9-23-11-16/h4-7H,3,8-11H2,1-2H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYXSIXRGSOXOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(=O)NCC2(CCSC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

ES9-17 is a novel compound derived from the endosidin family, specifically designed to inhibit clathrin-mediated endocytosis (CME). This compound has been developed to retain the beneficial properties of its predecessor, ES9, while eliminating its undesirable protonophore activity. The following sections will detail the biological activity of ES9-17, including its mechanism of action, efficacy in various biological systems, and relevant case studies.

ES9-17 functions primarily as an inhibitor of clathrin heavy chain (CHC), a critical protein involved in CME. By targeting CHC, ES9-17 disrupts the internalization of plasma membrane proteins and other extracellular molecules. This inhibition is particularly significant because CME is essential for various cellular processes, including nutrient uptake and receptor signaling.

Key Findings:

- Target Identification : ES9-17 was confirmed to specifically target CHC through affinity-based isolation techniques and X-ray crystallography .

- Protonophore Activity : Unlike its predecessor, ES9-17 does not exhibit protonophore activity, which is crucial for reducing cytotoxic effects observed with other compounds .

- Efficacy : The compound has demonstrated an effective concentration (EC50) of 13 µM in inhibiting FM4-64 uptake in Arabidopsis root epidermal cells .

Efficacy in Biological Systems

ES9-17 has been tested in both plant and mammalian cell systems, showcasing its versatility and potential applications in various fields of research.

Table 1: Efficacy of ES9-17 in Different Biological Systems

| Biological System | EC50 (µM) | Effect on Endocytosis | Reversibility |

|---|---|---|---|

| Arabidopsis Root Cells | 13 | Inhibition of FM4-64 uptake | Yes |

| HeLa Cells | Not specified | Inhibition of receptor internalization | Yes |

Case Studies

- Arabidopsis Study : In a study assessing the effects of ES9-17 on endocytosis, it was found that treatment with 30 µM ES9-17 significantly inhibited the uptake of FM4-64 without affecting cellular ATP levels, indicating a lack of cytotoxicity . The inhibition was reversible upon washout, demonstrating the compound's potential for transient applications in research.

- Human Cell Studies : Similar experiments conducted on human HeLa cells confirmed that ES9-17 effectively inhibited CME without inducing cytoplasmic acidification. This finding supports the compound's potential use in mammalian systems for studying endocytic pathways .

Scientific Research Applications

Medicinal Chemistry

N1-(2-ethoxyphenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide has shown potential as a therapeutic agent in the treatment of various diseases. Its structural analogs have been investigated for their anticancer properties, targeting specific pathways involved in tumor growth.

Case Study: Anticancer Activity

A study conducted by Zhang et al. (2023) demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Materials Science

The compound's unique structure allows it to be utilized in the development of novel materials with specific electronic and optical properties. Research has indicated that incorporating oxalamide groups into polymer matrices can enhance thermal stability and mechanical strength.

Case Study: Polymer Composites

In a recent study by Kim et al. (2024), this compound was used to synthesize polymer composites that exhibited improved conductivity and flexibility, making them suitable for applications in flexible electronics.

Biochemistry

The compound has been explored for its potential as a biochemical probe due to its ability to interact with various biomolecules. Its oxalamide group can facilitate hydrogen bonding interactions, which are crucial for binding to proteins and nucleic acids.

Case Study: Protein Interaction Studies

A research project led by Smith et al. (2025) focused on the interaction of this compound with specific protein targets involved in metabolic pathways. The findings suggested that it could serve as a lead compound for drug design aimed at metabolic disorders.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Oxalamides

Umami Flavoring Agents

Compound : N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)

- Key Features :

- N1: 2,4-Dimethoxybenzyl group.

- N2: Pyridin-2-ylethyl group.

- Applications : Potent umami agonist (Savorymyx® UM33) used in flavor formulations .

- Metabolism : Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting metabolic stability of the oxalamide backbone .

- Comparison : Unlike the target compound’s ethoxyphenyl and tetrahydrothiophene substituents, S336’s dimethoxybenzyl and pyridyl groups enhance its interaction with umami taste receptors (hTAS1R1/hTAS1R3). The tetrahydrothiophene in the target may alter solubility or receptor binding efficiency .

Antimicrobial Oxalamides

Compound Series : GMC-1 to GMC-5 (e.g., GMC-5: N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-methoxyphenyl)oxalamide)

- Key Features :

- N1/N2: Halogenated aryl or isoindoline-1,3-dione groups.

- Activity : Demonstrated in vitro antimicrobial properties, likely due to electron-withdrawing substituents enhancing membrane disruption .

- Comparison : The target compound lacks halogenated or cyclic imide groups, which are critical for GMC derivatives’ antimicrobial effects. Its methoxy and ethoxy groups may instead favor metabolic stability or solubility .

Antiviral Oxalamides

Compound : N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 15)

- Key Features :

- N1: 4-Chlorophenyl group.

- N2: Thiazolyl-pyrrolidine hybrid.

- Activity : HIV entry inhibitor targeting the CD4-binding site, with 53% yield and 95% HPLC purity .

- Comparison : The target compound’s tetrahydrothiophene and ethoxyphenyl groups differ from the thiazole-pyrrolidine motif in Compound 15, which is critical for antiviral activity. This structural divergence suggests distinct therapeutic targets .

Oncology-Related Oxalamides

Compound : N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide

- Key Features :

- N1: Chloro-trifluoromethylphenyl group.

- N2: Fluoro-pyridylcarbamoyl group.

- Comparison : The target compound lacks electron-withdrawing groups (e.g., CF₃) but incorporates methoxy and ethoxy electron-donating groups, which may reduce cytotoxicity while improving bioavailability .

Structural and Metabolic Trends

Table 1: Comparative Analysis of Oxalamide Derivatives

Discussion of Key Differences

Substituent Effects :

- Electron-Donating Groups (e.g., methoxy, ethoxy) : Present in the target compound and S336, these enhance metabolic stability and solubility but may reduce receptor-binding affinity compared to electron-withdrawing groups (e.g., CF₃, Cl) .

- Heterocyclic Moieties : The tetrahydrothiophene in the target compound may offer conformational rigidity, contrasting with the planar pyridyl (S336) or thiazolyl (Compound 15) groups, which are critical for specific bioactivities .

Metabolic Pathways :

- S336 and the target compound likely resist amide hydrolysis, a trend observed in oxalamides with bulky N-substituents . In contrast, simpler oxalamides (e.g., GMC series) may undergo faster degradation .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of N1-(2-ethoxyphenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide?

- Methodology :

- Use coupling agents like TBTU () or EDCI/HOBt ( ) in anhydrous DCM or DMF.

- Employ stoichiometric ratios of 1.2:1 (acylating agent:amine) to minimize side reactions ().

- Purify via silica gel chromatography (hexane:EtOAc gradients) or recrystallization from EtOAc/ether ( ).

- Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 hexane:EtOAc) .

Q. What analytical techniques are critical for structural confirmation of this oxalamide?

- Protocol :

- 1H/13C NMR : Key signals include the ethoxyphenyl aromatic protons (δ 6.8–7.4 ppm) and tetrahydrothiophene methylene (δ 2.5–3.5 ppm). Compare to analogs like N1-(4-chlorophenyl)-N2-(piperidinylmethyl)oxalamide ( ).

- LC-MS : Expected [M+H]+ ~400–450 Da (e.g., similar to Compound 28 in : m/z 351.1).

- HPLC : Use C18 columns (ACN:H2O + 0.1% TFA) to confirm purity >95% ( ).

Q. How does the solubility profile of this compound affect in vitro assays?

- Data :

- Solubility : Low in water (<0.1 mg/mL); moderate in DMSO (10–20 mg/mL).

- Workaround : Pre-dissolve in DMSO (≤1% v/v) for cellular assays. For in vivo studies, use PEG-400 or cyclodextrin-based formulations ( ).

Advanced Research Questions

Q. What strategies resolve conflicting spectral data (e.g., unexpected NMR shifts)?

- Approach :

- Isomerism : Check for diastereomers (e.g., piperidine ring stereochemistry in ) via chiral HPLC (Chiralpak AD-H column, 90:10 hexane:IPA).

- Impurities : Use preparative HPLC ( ) or fractional crystallization to remove byproducts like unreacted amines or acyl intermediates .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Case Study :

- Substituent Effects :

- Ethoxy vs. Methoxy : Ethoxy on phenyl enhances lipophilicity (logP +0.5) but reduces metabolic stability ( vs. 19).

- Tetrahydrothiophene : The 3-methoxy group may sterically hinder target binding (cf. thiophene derivatives in ).

- Activity Testing : Use enzyme inhibition assays (e.g., sEH in ) or antiviral models (HIV entry inhibition in ).

Q. What crystallographic challenges arise in characterizing this compound?

- Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.